molecular formula C8H9NO B105855 Isoindolin-5-ol CAS No. 54544-67-1

Isoindolin-5-ol

Cat. No.: B105855
CAS No.: 54544-67-1
M. Wt: 135.16 g/mol
InChI Key: URZKENDTAFDRKA-UHFFFAOYSA-N
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Description

Isoindolin-5-ol is a heterocyclic organic compound characterized by a fused benzopyrrole ring system It is a derivative of isoindoline, which is a fully reduced member of the isoindole family

Mechanism of Action

Target of Action

Isoindolin-5-ol is a heterocyclic compound that has been found to interact with multiple biological targets . For instance, this compound derivatives have been shown to inhibit ADAMTS-4/5, enzymes involved in the degradation of cartilage, suggesting a potential application in the treatment of osteoarthritis . Additionally, this compound derivatives have been virtually screened as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell division .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, when this compound derivatives inhibit ADAMTS-4/5, they prevent the degradation of cartilage, potentially reducing joint pain and restoring normal function . When acting as CDK7 inhibitors, they can interfere with cell division, which could potentially be leveraged for anti-cancer action .

Biochemical Pathways

This compound and its derivatives can affect several biochemical pathways. For example, by inhibiting ADAMTS-4/5, they can impact the pathway responsible for cartilage degradation . Similarly, by inhibiting CDK7, they can affect the cell cycle, particularly the process of cell division .

Pharmacokinetics

The pharmacokinetic properties of this compound and its derivatives are crucial for their bioavailability and efficacy. For instance, one study found that certain this compound derivatives exhibited excellent drug-like properties and better pharmacokinetic profiles than a known ADAMTS-5 inhibitor . .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For example, by inhibiting ADAMTS-4/5, this compound derivatives can potentially reduce joint pain and restore normal function in osteoarthritis patients . By inhibiting CDK7, they can potentially interfere with cell division, which could be beneficial in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-5-ol can be synthesized through several methods. One common approach involves the reduction of isoindolinone derivatives. For example, the reduction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives using suitable reducing agents can yield this compound . Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which undergoes a domino reaction with primary amines to form isoindoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Isoindolin-5-ol can be compared with other similar compounds, such as:

This compound is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKENDTAFDRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595324
Record name 2,3-Dihydro-1H-isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54544-67-1
Record name 2,3-Dihydro-1H-isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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